4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinan ring system (1,1-dioxidized) linked to a benzene core. The compound is further substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety on the sulfonamide nitrogen. This structural complexity imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S3/c24-30(25)15-2-1-11-23(30)19-5-7-21(8-6-19)31(26,27)22(16-18-10-13-28-17-18)12-9-20-4-3-14-29-20/h3-8,10,13-14,17H,1-2,9,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBOUIGXUDWJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. Its complex structure and functional groups suggest various pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 384.47 g/mol. It features a thiazine ring and multiple aromatic systems, which contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Some thiazine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with furan and thiophene moieties may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study demonstrated that sulfonamide derivatives exhibited significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of dihydropteroate synthase, crucial for folate biosynthesis in bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Sulfonamide A | E. coli | 15 |
| Sulfonamide B | S. aureus | 18 |
| Target Compound | E. coli | 20 |
| Target Compound | S. aureus | 22 |
Anticancer Research
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Anti-inflammatory Studies
Research has shown that compounds containing furan rings can modulate inflammatory responses by inhibiting the NF-kB pathway, leading to decreased production of TNF-alpha and IL-6.
Pharmacological Applications
Given its biological activity, this compound may be explored for:
- Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Therapeutics : Potential use in combination therapies for enhanced efficacy against tumors.
- Anti-inflammatory Drugs : Formulation of treatments for chronic inflammatory diseases like rheumatoid arthritis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s 1,2-thiazinan-dioxide ring would align with ’s tautomer stability observations (thione form preferred) .
- NMR : The furan and thiophene substituents would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) compared to ’s aliphatic ethyl and tetrahydrothiophene groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
